molecular formula C28H23Cl2NO2 B11028392 (1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11028392
M. Wt: 476.4 g/mol
InChI Key: CBRKKJAIHAWKPX-PXLXIMEGSA-N
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Description

  • The compound’s IUPAC name is (1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one.
  • It belongs to the class of pyrroloquinoline quinones (PQQs) and exhibits interesting biological properties.
  • PQQs are heterocyclic compounds with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available precursors.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route but may involve cyclization, condensation, and oxidation steps.

      Industrial Production: While not widely produced industrially, research labs can synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction, but they often involve modifications of the quinoline or pyrrolo ring systems.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a ligand in coordination chemistry.

      Biology: PQQs, including this compound, have antioxidant properties and may play a role in cellular processes.

      Medicine: Some studies suggest PQQs could have neuroprotective effects and enhance mitochondrial function.

      Industry: Limited industrial applications, but research continues due to its potential health benefits.

  • Mechanism of Action

      Targets: It may interact with enzymes involved in redox reactions and mitochondrial function.

      Pathways: PQQs may modulate cellular signaling pathways related to energy metabolism and oxidative stress.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrroloquinoline and quinoline structure sets it apart.

      Similar Compounds: Other PQQ derivatives, such as PQQ disodium salt, share similar properties.

    Remember that this compound’s detailed studies are ongoing, and its full potential is yet to be explored

    Properties

    Molecular Formula

    C28H23Cl2NO2

    Molecular Weight

    476.4 g/mol

    IUPAC Name

    (3E)-9-(4-chlorophenyl)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

    InChI

    InChI=1S/C28H23Cl2NO2/c1-27(2)16-28(3,18-9-13-20(30)14-10-18)23-6-4-5-21-22(26(33)31(27)25(21)23)15-24(32)17-7-11-19(29)12-8-17/h4-15H,16H2,1-3H3/b22-15+

    InChI Key

    CBRKKJAIHAWKPX-PXLXIMEGSA-N

    Isomeric SMILES

    CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl)C

    Canonical SMILES

    CC1(CC(C2=CC=CC3=C2N1C(=O)C3=CC(=O)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl)C

    Origin of Product

    United States

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